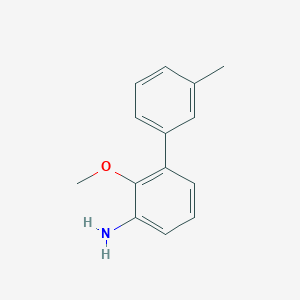

2-Methoxy-3'-methyl-biphenyl-3-ylamine

Description

2-Methoxy-3'-methyl-biphenyl-3-ylamine is a biphenyl derivative featuring a methoxy group at the 2-position, a methyl group at the 3'-position, and an amine group at the 3-position. Biphenyl amines are often explored in pharmaceutical and agrochemical research due to their aromatic stability and functional group versatility .

Properties

IUPAC Name |

2-methoxy-3-(3-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-5-3-6-11(9-10)12-7-4-8-13(15)14(12)16-2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKRCGDFSFHZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C(=CC=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3’-methyl-biphenyl-3-ylamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran (THF) or water .

Industrial Production Methods

While specific industrial production methods for 2-Methoxy-3’-methyl-biphenyl-3-ylamine are not widely documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3’-methyl-biphenyl-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Methoxy-3’-methyl-biphenyl-3-ylamine is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-methyl-biphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 2-Methoxy-3-aminodibenzofuran (CAS 5834-17-3)

Key Differences :

- Core Structure: The dibenzofuran core in 2-Methoxy-3-aminodibenzofuran includes an oxygen bridge, creating a fused heterocyclic system, whereas the target compound retains a flexible biphenyl backbone.

Implications :

Herbicide Derivatives: Dicamba (2-Methoxy-3,6-dichlorobenzoic acid)

Structural Contrast :

- Core : Dicamba is a benzoic acid derivative with methoxy, dichloro, and carboxylic acid groups, contrasting sharply with the biphenyl-amine structure.

- Functional Groups : The carboxylic acid in Dicamba confers herbicidal activity via auxin mimicry, while the amine in the target compound may enable nucleophilic reactivity or pharmaceutical applications .

Toxicity Comparison :

| Compound | Acute Oral LD50 (Rat) | Melting Point (°C) |

|---|---|---|

| Dicamba (Technical grade) | 1707–2900 mg/kg | 114–116 |

| 2-Methoxy-3'-methyl-biphenyl-3-ylamine | Data not available | Data not available |

Notes: Dicamba’s herbicidal action and moderate toxicity contrast with the unknown bioactivity profile of the target compound, highlighting the importance of functional group arrangement .

Research Findings and Data Gaps

- Physicochemical Data: Limited information exists on the target compound’s melting point, solubility, and stability. Analogous dibenzofurans and herbicides provide indirect benchmarks but lack direct applicability.

- The methyl and methoxy groups could modulate pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.